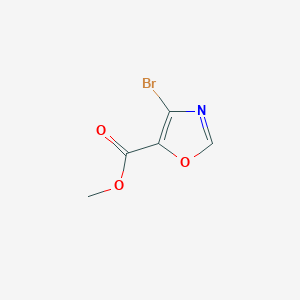

Methyl 4-bromooxazole-5-carboxylate

CAS No.:

Cat. No.: VC13608482

Molecular Formula: C5H4BrNO3

Molecular Weight: 205.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4BrNO3 |

|---|---|

| Molecular Weight | 205.99 g/mol |

| IUPAC Name | methyl 4-bromo-1,3-oxazole-5-carboxylate |

| Standard InChI | InChI=1S/C5H4BrNO3/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3 |

| Standard InChI Key | UTDUILHCYGNBNZ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(N=CO1)Br |

Introduction

Methyl 4-bromooxazole-5-carboxylate is a heterocyclic compound belonging to the oxazole family. It is characterized by a bromine atom at the 4-position and a carboxylate group at the 5-position of the oxazole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its potential biological activities and versatility in chemical reactions.

Synthesis Methods

The synthesis of methyl 4-bromooxazole-5-carboxylate can be achieved through various methods, often involving cyclization reactions. While specific detailed synthetic routes for this compound are not widely documented, general approaches to oxazole synthesis include reactions of bromoacids with amines under acidic conditions, similar to those used for other oxazole derivatives.

General Synthetic Approach

-

Starting Materials: Bromoacids and appropriate amines or nucleophiles.

-

Reaction Conditions: Acidic conditions, with careful control of temperature and solvent choice.

-

Techniques: Continuous flow reactors can enhance yield and consistency in industrial settings.

Reactivity Features

-

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.

-

Electrophilic Substitution: Less common but possible under specific conditions.

-

Cross-Coupling Reactions: Useful for introducing diverse functional groups.

Biological Activities of Oxazoles

-

Pharmaceutical Applications: Oxazoles are known for diverse biological activities, making them candidates for drug development.

-

Synthetic Intermediates: Useful in constructing complex molecules with potential therapeutic effects.

Physical Property Table

| Property | Value |

|---|---|

| Molecular Formula | C5H4BrNO3 |

| Molecular Weight | 206 g/mol |

| Purity | 95% |

Future Directions

-

Synthetic Exploration: Further investigation into its synthesis and reactivity could reveal new pathways for functionalization.

-

Biological Evaluation: Assessing its biological activity and that of its derivatives could uncover potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume